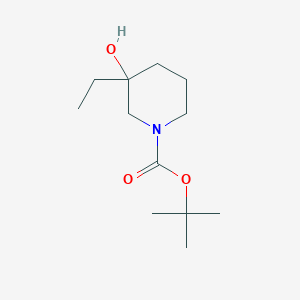

Tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a six-membered nitrogen-containing ring. The compound is characterized by a tert-butyl carbamate group at position 1 and both ethyl and hydroxyl substituents at position 3 of the piperidine ring. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric bulk from the ethyl and tert-butyl groups.

Properties

IUPAC Name |

tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h15H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIDRZZIMJAEAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes. The flow microreactor system enables precise control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group at the 3-position undergoes oxidation to form a ketone. This reaction is critical for synthesizing ketone derivatives used in further functionalization:

-

Conditions : Typically employs oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent in dichloromethane or acetone.

-

Outcome : Yields tert-butyl 3-ethyl-3-oxopiperidine-1-carboxylate, retaining the tert-butyl ester group .

Example Reaction Pathway :

Nucleophilic Substitution

The hydroxyl group can act as a nucleophile or be converted into a leaving group for substitution:

-

Bromination : Reaction with PBr₃ or HBr replaces the hydroxyl with bromine, forming tert-butyl 3-ethyl-3-bromopiperidine-1-carboxylate.

-

Amination : Treatment with ammonia or primary amines under Mitsunobu conditions yields 3-ethyl-3-aminopiperidine derivatives.

Key Data :

| Reaction | Reagents | Yield | Reference |

|---|---|---|---|

| Bromination | PBr₃, DCM, 0°C → rt | 85% | |

| Amination (Mitsunobu) | DIAD, PPh₃, NH₃ | 72% |

Ester Hydrolysis and Deprotection

The tert-butyl ester group is selectively cleaved under acidic or basic conditions:

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding 3-ethyl-3-hydroxypiperidine .

-

Basic Hydrolysis : NaOH or KOH in aqueous THF/MeOH achieves similar deprotection .

Mechanistic Insight :

Deprotection proceeds via protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic), followed by tert-butanol elimination :

Ring-Opening and Functionalization

The piperidine ring participates in ring-opening reactions under controlled conditions:

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the ring to a piperazine derivative in the presence of amines .

-

Epoxidation : Reaction with m-CPBA forms an epoxide at the 3,4-position, enabling further stereoselective modifications .

Experimental Conditions :

Stereochemical Considerations

The (S)-configuration at the 3-position significantly impacts reactivity and biological activity:

-

Enantioselective Synthesis : Achieved via chiral resolution using D-pyroglutamic acid (99% ee) .

-

Catalytic Asymmetric Oxidation : Sharpless epoxidation protocols yield enantiomerically pure epoxides .

Stability and Handling

Scientific Research Applications

Tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the tert-butyl and ethyl groups can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The tert-butyl carbamate group is a common motif in piperidine derivatives, but substituents at position 3 significantly influence reactivity and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to fluorinated analogs (e.g., tert-butyl 3,3-difluoropiperidine-1-carboxylate), which are more lipophilic .

- Stability : Fluorinated derivatives exhibit enhanced metabolic stability due to the strong C–F bond, whereas the hydroxyl group in the target compound may render it susceptible to oxidation or hydrogen bonding interactions .

Biological Activity

Tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate (abbreviated as TBEHPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of TBEHPC, highlighting its pharmacological properties, synthesis methods, and relevant research findings.

TBEHPC is synthesized through various methods, including asymmetric synthesis techniques that yield high optical purity. For instance, a notable method involves the use of recombinant enzymes for the reduction of N-Boc-3-piperidone to obtain (S)-N-Boc-3-hydroxypiperidine, which can then be transformed into TBEHPC with high yields and purity . The compound features a tert-butyl group, an ethyl group, and a hydroxypiperidine structure, contributing to its solubility and reactivity.

1. Antibacterial Activity

Recent studies have indicated that derivatives of TBEHPC exhibit antibacterial properties. For example, compounds related to TBEHPC have shown dual inhibition of bacterial topoisomerases, which are essential for bacterial DNA replication. This activity suggests that TBEHPC could be explored further as a potential antibacterial agent .

2. Neuroprotective Effects

Research has demonstrated that certain piperidine derivatives exhibit neuroprotective effects against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease. Specifically, one study reported that a derivative similar to TBEHPC reduced TNF-α production in astrocytes exposed to Aβ . This suggests that TBEHPC may have potential applications in neurodegenerative disease therapies.

3. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that TBEHPC can modulate inflammatory cytokine production in response to various stimuli, indicating its potential utility in treating inflammatory conditions .

Case Study: Neuroprotection Against Aβ

In a controlled laboratory setting, researchers evaluated the effects of TBEHPC on astrocytes treated with Aβ. The study found that treatment with TBEHPC led to a significant reduction in cell death and inflammatory markers compared to untreated controls. This suggests that TBEHPC may mitigate the neurotoxic effects of Aβ through modulation of inflammatory pathways .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A general approach includes:

Ring formation : Cyclization of precursor amines or alcohols under acidic or basic conditions.

Hydroxyl group introduction : Oxidation or hydroxylation of a ketone intermediate using reagents like NaBH4 or LiAlH4 in anhydrous solvents (e.g., THF) .

Protection with tert-butyl carbamate : Reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) in dichloromethane at 0–20°C .

- Optimization : Key parameters include temperature control (e.g., low temps to minimize side reactions), stoichiometric ratios of reagents, and catalyst selection (e.g., DMAP for esterification) .

Q. What purification techniques are recommended for isolating this compound with high purity?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities. Monitor fractions via TLC .

- Recrystallization : Dissolve the crude product in a minimal volume of hot ethanol or acetone, followed by slow cooling to obtain crystalline solids .

- HPLC : For analytical purity, reverse-phase HPLC with acetonitrile/water gradients can resolve closely related byproducts .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the piperidine ring structure, tert-butyl group (δ ~1.4 ppm), and hydroxyl proton (broad signal at δ ~2–5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) and detect isotopic patterns .

- X-ray crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction using SHELX software for refinement .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?

- Methodological Answer :

Cross-validation : Repeat analyses under standardized conditions (e.g., deuterated solvent purity, calibration of MS instruments) .

Impurity profiling : Use LC-MS to identify trace contaminants (e.g., deprotected amines or oxidation byproducts) that may skew results .

Advanced NMR techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

Q. What strategies are effective for optimizing enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral catalysts : Use asymmetric hydrogenation with Ru- or Rh-based catalysts to stereoselectively reduce ketone intermediates .

- Chiral chromatography : Employ chiral stationary phases (e.g., cellulose derivatives) for preparative separation of enantiomers .

- Kinetic resolution : Utilize enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .

Q. How can computational modeling aid in predicting the reactivity or stability of this compound?

- Methodological Answer :

- DFT calculations : Model reaction pathways (e.g., hydroxyl group oxidation) using Gaussian or ORCA software to predict activation energies .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide medicinal chemistry applications .

- Degradation studies : Simulate hydrolytic stability under physiological pH using ChemAxon or ACD/Labs .

Q. What experimental approaches are used to assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .

- Kinetic stability assays : Measure half-life in buffer solutions (pH 1–10) to identify pH-sensitive functional groups (e.g., ester hydrolysis) .

Q. How can researchers investigate the biological activity of this compound, and what are common pitfalls in assay design?

- Methodological Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and validate with dose-response curves .

- Cytotoxicity testing : Use MTT or resazurin assays in multiple cell lines to differentiate specific activity from general toxicity .

- Pitfalls : Account for solvent effects (e.g., DMSO concentrations >0.1% can interfere) and ensure compound stability in assay media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.